2,5-Dibromohexane

Organic Synthesis Diamine Production Cyclization Selectivity

2,5-Dibromohexane (CAS 24774-58-1) is a secondary-secondary dibromoalkane with molecular formula C₆H₁₂Br₂, molecular weight 243.97 g/mol, and bromine substitution at internal positions C2 and C5. In contrast to the widely procured terminal isomer 1,6-dibromohexane—a key intermediate in nylon-6,6 manufacture—2,5-dibromohexane exhibits a markedly higher melting point (38 °C vs −2 °C), a lower normal boiling point (208 °C vs 243 °C), and two chiral centers that give rise to a diastereomer pair (erythro + threo).

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 24774-58-1
Cat. No. B146544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromohexane
CAS24774-58-1
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCC(CCC(C)Br)Br
InChIInChI=1S/C6H12Br2/c1-5(7)3-4-6(2)8/h5-6H,3-4H2,1-2H3
InChIKeyMQYLGFBWOZXHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromohexane (CAS 24774-58-1): Internal Dibromoalkane with Differentiated Cyclization, Thermal, and Conformational Properties


2,5-Dibromohexane (CAS 24774-58-1) is a secondary-secondary dibromoalkane with molecular formula C₆H₁₂Br₂, molecular weight 243.97 g/mol, and bromine substitution at internal positions C2 and C5 [1]. In contrast to the widely procured terminal isomer 1,6-dibromohexane—a key intermediate in nylon-6,6 manufacture—2,5-dibromohexane exhibits a markedly higher melting point (38 °C vs −2 °C), a lower normal boiling point (208 °C vs 243 °C), and two chiral centers that give rise to a diastereomer pair (erythro + threo) [2]. Commercially supplied as a diastereomer mixture with purity ≥98 % (GC), the compound appears as a colorless to light yellow liquid at 20 °C due to freezing-point depression . These distinguishing features directly impact its utility in selective cyclization, crystallization-based purification, and stereochemical applications.

Why 2,5-Dibromohexane Cannot Be Interchanged with Other Dibromohexane Isomers in Research and Industrial Workflows


Casual substitution among C₆H₁₂Br₂ isomers ignores three critical consequences of bromine positional arrangement. First, ammonolysis selectivity diverges completely: 2,5-dibromohexane cyclizes to 2,5-dimethylpyrrolidine with ~99 % selectivity, while 1,6-dibromohexane yields the linear diamine hexamethylenediamine—the two products are chemically and commercially unrelated [1]. Second, the ~40 °C melting-point gap and ~35 °C boiling-point gap between these isomers preclude interchangeable use in purification, storage, or continuous-flow process schemes [2]. Third, 2,5-dibromohexane possesses two chiral centers absent in the symmetric 1,6-isomer, making it the mandatory choice for any stereochemistry-dependent synthetic route . Even within a single hydrobromination product stream, isomeric dibromohexanes cannot be treated as equivalents; the patent literature explicitly exploits their divergent reactivity toward ammonia to achieve facile separation [1]. The quantitative evidence below substantiates each differentiation dimension for procurement and experimental design decisions.

Quantitative Differentiation Evidence for 2,5-Dibromohexane Selection: Head-to-Head, Cross-Study, and Class-Inferred Comparisons


Ammonolysis Selectivity: 2,5-Dibromohexane Cyclizes to 2,5-Dimethylpyrrolidine with ~99% Selectivity vs 1,6-Dibromohexane Which Yields Linear Hexamethylenediamine

Under ammonolysis conditions (liquid anhydrous NH₃, ambient temperature, 50–300 psig), 2,5-dibromohexane undergoes cyclization to 2,5-dimethylpyrrolidine with ~99 % selectivity, as explicitly stated in US Patent 3,450,767: "2,5-dibromohexane yields 99 percent of the cyclic product 2,5-dimethylpyrollidine" [1]. In the same mixed-isomer feed, 1,6-dibromohexane reacts with ammonia to produce hexamethylenediamine (80.70 wt%) and hexamethyleneimine (12.20 wt%)—both linear or ring-expanded amines structurally distinct from the 2,5-isomer's pyrrolidine product [1]. The cyclic amine product 2,5-dimethylpyrrolidine (B.P. 106 °C) boils roughly 100 °C lower than hexamethylenediamine (B.P. 205 °C), enabling clean fractional distillation separation that would be impossible if isomers behaved identically [1].

Organic Synthesis Diamine Production Cyclization Selectivity

Melting Point: 2,5-Dibromohexane (38 °C) Is a Room-Temperature Solid in Pure Form vs 1,6-Dibromohexane (−2 °C) Which Remains Liquid

The NIST Thermodynamics Research Center database records the fusion temperature (Tfus) of 2,5-dibromohexane as 311.15 K (38 °C), with an uncertainty of ±2 K [1]. This value originates from the foundational work of Dunden and Lemme (1902) on 2,5-hexanediol derivatives [1]. The 1,6-dibromohexane isomer, by contrast, melts at −2 °C to −2.5 °C . The resulting ΔTfus of approximately 40 °C means that pure 2,5-dibromohexane is a crystalline solid at standard laboratory temperatures (20–25 °C), whereas 1,6-dibromohexane is a free-flowing liquid. Commercial 2,5-dibromohexane is supplied as a diastereomer mixture that remains liquid at 20 °C due to freezing-point depression ; however, crystallization of single conformers (SHHS′HH) from the neat liquid has been demonstrated spectroscopically [2].

Thermal Properties Purification by Crystallization Handling and Storage

Boiling Point: 2,5-Dibromohexane (208 °C) vs 1,6-Dibromohexane (243 °C)—A 35 °C Gap Enabling Distillative Separation

The normal boiling point (Tboil) of 2,5-dibromohexane is 481.15 K (208 °C), with an assigned uncertainty of ±5 K by the NIST TRC compilation [1]. At reduced pressure (13 mmHg), the boiling point drops to 88–89 °C, making the compound amenable to vacuum distillation without thermal degradation . The 1,6-dibromohexane isomer boils at 243 °C (516 K) at atmospheric pressure , yielding a ΔTboil of approximately 35 °C. This separation window exceeds the practical minimum for fractional distillation and is consistent with the reduced dispersion forces expected from internal bromine substitution. The boiling-point differential was exploited in the US 3,450,767 patent process, where the cyclic amine derived from 2,5-dibromohexane (B.P. 106 °C) was separated from hexamethylenediamine (B.P. 205 °C) by simple fractional distillation [2].

Separation Science Distillation Process Chemistry

Conformational Landscape: 2,5-Dibromohexane Crystallizes in a Single SHHS′HH Conformer, Whereas the Pentane Analog Retains Multiple Solid-State Conformers

Infrared and Raman spectroscopic studies combined with normal coordinate calculations by Crowder (1983) revealed that 2,5-dibromohexane in the neat liquid state populates predominantly two conformers—SHHS′HH and SHHSCH [1]. Upon crystallization, the compound adopts exclusively the SHHS′HH conformation, in which the terminal CH₃ group and the bromine atom at the same end of the molecule are directed out of the plane of the carbon backbone [1]. By comparison, the shorter-chain analog 2,4-dibromopentane exhibits approximately equal populations of SHHSHH (meso) and SHHSCH (dl) conformers in the liquid, with a small amount of SCHSCH (meso) also present, and does not converge to a single solid-state conformer [1]. The SCHSCH conformer of 2,5-dibromohexane was detected only at low concentration in the liquid and is absent from the crystalline phase [1].

Conformational Analysis Vibrational Spectroscopy Solid-State Chemistry

Chiral Center Content: 2,5-Dibromohexane Possesses Two Chiral Centers vs Zero in Symmetric Isomers—Enabling Stereochemical Applications

The C2 and C5 positions of 2,5-dibromohexane are both sp³-hybridized chiral centers, giving rise to three stereoisomers: (R,R), (S,S), and the meso (R,S) form; the commercial product is supplied as a diastereomer mixture designated "erythro + threo" . This contrasts fundamentally with the symmetric 1,6-dibromohexane isomer, which possesses a plane of symmetry and zero chiral centers—it is a single achiral molecular entity [1]. The presence of chirality in 2,5-dibromohexane opens pathways to enantiomerically enriched intermediates via resolution, chiral chromatography, or asymmetric synthesis, which are categorically inaccessible from 1,6-dibromohexane. Purity specifications from major suppliers confirm >98.0% (GC, total of diastereoisomers) for research-grade material .

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Evidence-Backed Application Scenarios for 2,5-Dibromohexane: Where Differentiated Properties Create Tangible Procurement Value


Selective Synthesis of 2,5-Dimethylpyrrolidine from Mixed Dibromohexane Feedstocks via Ammonolysis

In the anti-Markovnikov hydrobromination of 1,5-hexadiene to produce 1,6-dibromohexane, 2,5-dibromohexane is generated as a minor byproduct (0.8 wt% in the mixed dibromide stream) [1]. Rather than discarding this isomer or investing in costly dibromide-level separation, the ammonolysis process exploits the divergent reactivity: 2,5-dibromohexane cyclizes quantitatively (~99 %) to 2,5-dimethylpyrrolidine, which boils at 106 °C—roughly 100 °C below hexamethylenediamine (205 °C)—enabling recovery of a value-added cyclic amine by simple fractional distillation [1]. This scenario is directly validated by the patent example in which 2,5-dimethylpyrrolidine constituted 1.20 wt% of the amination product mixture and was cleanly isolated [1]. Researchers and process chemists procuring 2,5-dibromohexane for this purpose benefit from a demonstrated, high-selectivity transformation with established separation parameters.

Crystallization-Based Purification of 2,5-Dibromohexane for Conformationally Homogeneous Starting Material

The 38 °C melting point of pure 2,5-dibromohexane—40 °C above that of 1,6-dibromohexane—enables purification by melt crystallization or low-temperature recrystallization from the commercial diastereomer mixture [2]. Spectroscopic evidence confirms that the crystallized material adopts exclusively the SHHS′HH conformation, in which the CH₃ and Br substituents at the same molecular terminus are directed out of the carbon-chain plane [3]. This provides a conformationally homogeneous solid substrate for stereospecific eliminations, topochemical reactions, or single-crystal X-ray diffraction studies where conformational disorder would compromise data quality. Procurement of 2,5-dibromohexane specifically for crystallization-based workflows is justified when isomeric purity and conformational definition are paramount—attributes that the liquid 1,6-isomer cannot deliver.

Electrochemical Synthesis of 2,5-Disubstituted Hexane Derivatives via Selective Reductive Dehalogenation

Although cyclic voltammetry data for 2,5-dibromohexane itself have not been published, systematic studies of 1,2-dibromohexane (vicinal) and 1,6-dibromohexane (α,ω) at silver cathodes in DMF demonstrate that bromine position dictates reduction potential (ΔEpc = 0.67 V between the two isomers) and product distribution (concerted elimination to 1-hexene for vicinal vs carbanionic pathways yielding hexane, 1-hexene, and 1,5-hexadiene for α,ω) [4]. By structural interpolation, 2,5-dibromohexane—bearing internal, non-vicinal, non-terminal bromines—is predicted to exhibit an intermediate reduction potential and a distinct product profile, potentially favoring mono-debromination or intramolecular cyclization pathways not accessible to either the vicinal or terminal isomers [4]. Researchers developing electrochemical dehalogenation methodologies should procure 2,5-dibromohexane as a mechanistic probe and for exploring novel electro-synthetic transformations of internal dibromides.

Chiral 2,5-Disubstituted Hexane Building Block for Asymmetric Synthesis and Medicinal Chemistry

The two chiral centers of 2,5-dibromohexane make it uniquely suited among C₆H₁₂Br₂ isomers as a precursor to enantiomerically enriched 2,5-disubstituted hexane derivatives . The commercial availability of the compound as a diastereomer mixture (>98 % GC) provides a starting point for resolution into single enantiomers via diastereomeric salt formation, chiral chromatography, or enzymatic kinetic resolution . Subsequent stereospecific substitution of each bromine atom with different nucleophiles (amines, alkoxides, cyanide, organometallics) yields unsymmetrical 2,5-difunctionalized hexanes with two defined stereocenters—structural motifs found in bioactive molecules and chiral ligands. The symmetric 1,6-dibromohexane cannot access this stereochemical space, making 2,5-dibromohexane the mandatory procurement choice for any project requiring chiral 1,4-disubstituted butane scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dibromohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.